5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin
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Overview
Description
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin is a fluorinated corrole derivative. Corroles are macrocyclic compounds similar to porphyrins but with one less methine bridge, resulting in a contracted ring. This compound is known for its unique structure and properties, making it a valuable ligand for transition metals, particularly in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions, followed by oxidation to form the corrole macrocycle.
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield required for research purposes .
Chemical Reactions Analysis
Types of Reactions
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a biomimetic model for natural enzymes and cofactors.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and electron transfer. The molecular targets and pathways involved depend on the specific metal center and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
5,10,15-tris(pentafluorophenyl)corrole: A closely related compound with similar properties but lacking the extended hydrogenation of the corrin ring.
2,17-disulfonato-5,10,15-tris(pentafluorophenyl)corrole: Another derivative with sulfonate groups, enhancing its solubility and reactivity.
Uniqueness
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin is unique due to its highly fluorinated phenyl groups and the extensive hydrogenation of the corrin ring.
Properties
Molecular Formula |
C37H31F15N4 |
---|---|
Molecular Weight |
816.6 g/mol |
IUPAC Name |
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin |
InChI |
InChI=1S/C37H31F15N4/c38-23-20(24(39)30(45)35(50)29(23)44)17-11-3-1-9(53-11)10-2-4-12(54-10)18(21-25(40)31(46)36(51)32(47)26(21)41)14-6-8-16(56-14)19(15-7-5-13(17)55-15)22-27(42)33(48)37(52)34(49)28(22)43/h9-19,53-56H,1-8H2 |
InChI Key |
DOKLGAULIONIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C3CCC(N3)C(C4CCC(N4)C(C5CCC(C1N2)N5)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F |
Origin of Product |
United States |
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